Heliovicine
Overview
Description
Heliovicine is a compound with the molecular formula C15H27NO4 and a molecular weight of 285.38 g/mol . It is a type of alkaloid and is typically found in powder form . The compound is sourced from the herbs of Heliotropium curassavicum .
Synthesis Analysis
The synthesis of Heliovicine has been reported in the context of the phytochemical investigation of the whole plant of Pardoglossum cheirifolium . In this study, a new pyrrolizidine alkaloid was isolated along with three known compounds of the same class, including Heliovicine .Chemical Reactions Analysis
While specific chemical reactions involving Heliovicine are not detailed in the search results, it’s important to note that the sensitivity analysis of a system of chemical reactions involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .Physical And Chemical Properties Analysis
Heliovicine is a type of alkaloid and is typically found in powder form . It has a molecular weight of 285.38 g/mol .Scientific Research Applications
Isolation and Structural Determination
PYRROLIZIDINE ALKALOIDS OF HELIOTROPIUM SPATHULATUM
Heliovicine, along with other pyrrolizidine alkaloids, was isolated and structurally determined from Heliotropium spathulatum. The structure was established through spectroscopic methods (Roeder et al., 1991).
Bioactive Alkaloids from Heliotropium floridum
This study also isolated and determined the structure of heliovicine, among other pyrrolizidine monoester alkaloids, from Heliotropium floridum. The structural elucidation was accomplished using high-resolution NMR, mass spectrometry, and chemical reactions (Reina et al., 1997).
Biological Activities
Heliotropium indicum L. From Farm to a Source of Bioactive Compounds
This comprehensive study reported the presence of various phytochemicals, including pyrrolizidine alkaloids like heliovicine, in Heliotropium indicum L. The plant showed multiple bioactivities, such as antimicrobial, anticancer, and anti-inflammatory properties. However, the specific role of heliovicine in these activities was not isolated (Sarkar et al., 2021).
Pyrrolizidine Alkaloids from Pardoglossum cheirifolium
In addition to heliovicine, other pyrrolizidine alkaloids were isolated from the whole plant of Pardoglossum cheirifolium. The study aimed at identifying new compounds and their structures but did not delve into specific applications of heliovicine (Benamar et al., 2021).
Safety And Hazards
properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-PWNZVWSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, ((1R,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl ester, (2R,3S)- | |
CAS RN |
68473-85-8 | |
Record name | Heliovicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068473858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HELIOVICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1FR34Y6JP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.